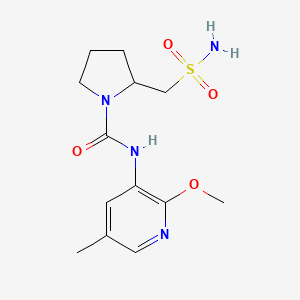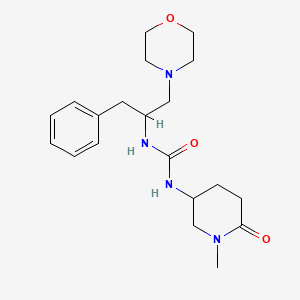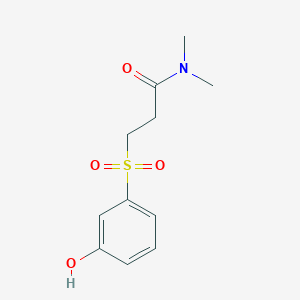![molecular formula C17H22N2O3S2 B6968294 5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B6968294.png)
5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with elemental sulfur.
Sulfonamide Formation: The thiophene ring is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently reacted with an amine to form the sulfonamide.
Substitution with Morpholine: The final step involves the substitution of the sulfonamide group with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Research: It could be used as a probe to study biological pathways involving sulfonamides or thiophenes.
Mecanismo De Acción
The mechanism by which 5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The morpholine group can enhance the compound’s ability to interact with biological targets, while the thiophene ring can provide stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide: Lacks the 5-methyl group on the thiophene ring.
5-methyl-N-[2-methylphenyl]thiophene-2-sulfonamide: Lacks the morpholine group.
N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzene-2-sulfonamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide is unique due to the combination of its thiophene ring, sulfonamide group, and morpholine substitution
Propiedades
IUPAC Name |
5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-13-3-5-15(12-19-7-9-22-10-8-19)11-16(13)18-24(20,21)17-6-4-14(2)23-17/h3-6,11,18H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYMLSRCCPTGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCOCC2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B6968218.png)
![2,6-difluoro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]-3-hydroxybenzamide](/img/structure/B6968222.png)

![2,4-dimethyl-N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6968249.png)

![3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile](/img/structure/B6968269.png)
![N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B6968272.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxamide](/img/structure/B6968276.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B6968284.png)

![6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B6968293.png)
![tert-butyl N-[3-[[1-[1-(hydroxymethyl)cyclobutyl]-2-methylpropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6968302.png)
![4-Methoxy-2-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]phenol](/img/structure/B6968308.png)
![1-Benzyl-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-3-ol](/img/structure/B6968310.png)
